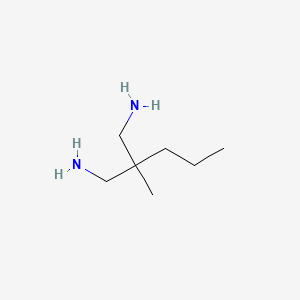![molecular formula C11H10N2 B14370889 5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile CAS No. 90777-42-7](/img/structure/B14370889.png)
5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethylbicyclo[221]hepta-2,5-diene-2,3-dicarbonitrile is a bicyclic compound characterized by its unique structure, which includes two methyl groups and two nitrile groups attached to a bicycloheptadiene framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of dicarboxylic acids or ketones.
Reduction: Formation of diamines.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The nitrile groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The bicyclic structure provides rigidity and stability, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
- 2,5-Norbornadiene-2,3-dicarboxylic acid, dimethyl ester
- 2,3-Bis(methoxycarbonyl)norbornadiene
Uniqueness
5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile is unique due to the presence of both methyl and nitrile groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
90777-42-7 |
|---|---|
Molekularformel |
C11H10N2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
5,6-dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile |
InChI |
InChI=1S/C11H10N2/c1-6-7(2)9-3-8(6)10(4-12)11(9)5-13/h8-9H,3H2,1-2H3 |
InChI-Schlüssel |
ZPWHKGJEEHUNTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2CC1C(=C2C#N)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-[(4-nitrophenyl)methylene]-](/img/structure/B14370820.png)
![N-[(4-Hydroxyphenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B14370827.png)
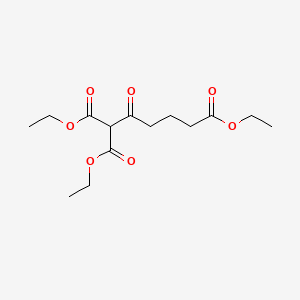
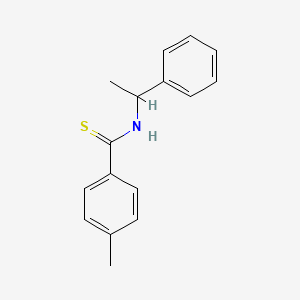

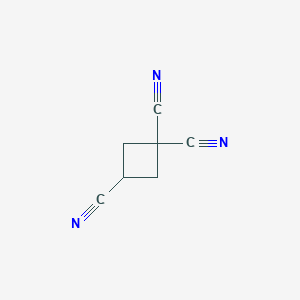
![2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14370878.png)
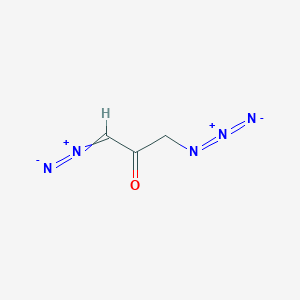
![Propanedinitrile, [1,1'-biphenyl]-4-yl-](/img/structure/B14370885.png)
![Methyl 4-[(6-chloro-9h-purin-9-yl)methyl]benzoate](/img/structure/B14370893.png)

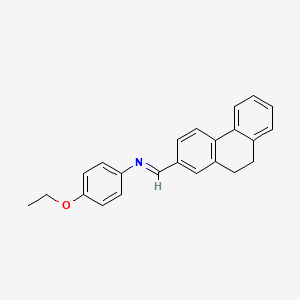
![6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol](/img/structure/B14370902.png)
